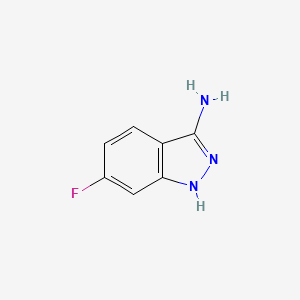

6-fluoro-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, it is recognized as a "privileged structure," frequently utilized in the design of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position enhances the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it an attractive starting point for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in the development of targeted cancer therapies.

Core Chemical Properties

This compound is typically supplied as a white to off-white solid and is stable under recommended storage conditions (cool, dry, inert atmosphere).[1] While extensive experimental data for this specific intermediate is not always publicly detailed, the following tables summarize its key identifiers and known physical and chemical characteristics.

Physical and Chemical Properties

This table summarizes the fundamental physical and chemical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 404827-75-4 | [1] |

| Molecular Formula | C₇H₆FN₃ | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not consistently available in public literature | - |

| Solubility | Generally soluble in organic solvents like DMSO and methanol; limited solubility in water is expected. | [2] |

| Stability | Stable under recommended storage conditions (0-8 °C, inert atmosphere). Incompatible with strong oxidizing agents. | [1] |

| Purity | Commercially available at ≥95% purity. | [1] |

Exemplary Spectroscopic Data

While specific experimental spectra for this intermediate are often proprietary, the following tables provide expected spectroscopic characteristics based on its structure and data from analogous compounds. These serve as a reference for researchers performing characterization.

Table 1.2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 - 12.5 | br s | 1H, Indazole N-H |

| ~7.5 - 7.6 | dd | 1H, Ar-H (H4) |

| ~7.1 - 7.2 | dd | 1H, Ar-H (H7) |

| ~6.7 - 6.8 | ddd | 1H, Ar-H (H5) |

| ~4.5 - 5.5 | br s | 2H, Amine -NH₂ |

Table 1.2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d) | C-F (C6) |

| ~145 | C-NH₂ (C3) |

| ~142 (d) | C7a |

| ~122 (d) | C4 |

| ~120 | C3a |

| ~108 (d) | C7 |

| ~95 (d) | C5 |

Table 1.2.3: Predicted Mass Spectrometry Data

| m/z Value | Ion Species |

| 152.06 | [M+H]⁺ (Calculated: 152.0619) |

| 151.05 | [M]⁺ (Calculated: 151.0546) |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol: Cyclization of 4-fluoro-2-nitrobenzonitrile

A prevalent method for the synthesis of 3-aminoindazoles involves the reductive cyclization of an ortho-nitrobenzonitrile precursor using a reducing agent like hydrazine.[3]

Reaction Scheme: 4-fluoro-2-nitrobenzonitrile + Hydrazine hydrate → this compound

Materials:

-

4-fluoro-2-nitrobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol (or another suitable alcohol solvent)

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-nitrobenzonitrile (1.0 equivalent) in ethanol (10-15 mL per gram of starting material).

-

To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C for ethanol).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

If precipitation is slow, a small amount of cold water can be added to induce crystallization.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol and then with water to remove excess hydrazine and salts.

-

Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values (see Tables 1.2.1 and 1.2.2).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it to the calculated value for [M+H]⁺ (see Table 1.2.3).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

-

Inject a solution of the product and analyze the resulting chromatogram to assess its purity by measuring the peak area percentage.

-

Mandatory Visualizations

Synthesis Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in Section 2.1.

Role in Kinase Inhibition: The FGFR Signaling Pathway

The 1H-indazole-3-amine scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers. The inhibitor functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by a this compound-based inhibitor.

Conclusion

This compound is a compound of significant interest to the drug development community. Its fluorinated indazole core provides a robust platform for the synthesis of kinase inhibitors with desirable pharmacological profiles. The synthetic routes are well-established, allowing for accessible production for research purposes. As a key intermediate for potent inhibitors of signaling pathways, such as the FGFR cascade, it will continue to be a valuable tool in the development of next-generation targeted therapies for cancer and other proliferative diseases.

References

Synthesis of 6-fluoro-1H-indazol-3-amine from 2,4-difluorobenzonitrile: A Technical Guide

This in-depth technical guide provides a detailed overview of the synthesis of 6-fluoro-1H-indazol-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor 2,4-difluorobenzonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, including kinase inhibitors for cancer therapy. The synthesis of this compound is therefore of significant interest. The most direct and cost-effective route involves the cyclization of 2,4-difluorobenzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the ortho-fluorine atom, followed by an intramolecular cyclization to form the desired indazole ring system.

Synthetic Pathway

The synthesis of this compound from 2,4-difluorobenzonitrile is a one-step process involving a cyclization reaction with hydrazine.

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2,4-difluorobenzonitrile. This protocol is based on established procedures for analogous reactions.[1][2][3]

Materials:

-

2,4-difluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or 2-MeTHF (5-10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 95-117 °C, depending on the solvent) and maintain it for 18-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar reactions reported in the literature.

| Parameter | Value |

| Starting Material | 2,4-difluorobenzonitrile |

| Product | This compound |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Theoretical Yield | Based on 1.0 eq of starting material |

| Typical Actual Yield | 50-80% |

| Appearance | Off-white to light brown solid |

| Melting Point | 135-140 °C (literature) |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for synthesis and analysis.

Safety Considerations

-

2,4-difluorobenzonitrile: Irritant. Handle in a well-ventilated fume hood.

-

Hydrazine hydrate: Toxic and corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a fume hood.

-

Solvents: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 2,4-difluorobenzonitrile via cyclization with hydrazine is a robust and efficient method. The provided protocol, based on analogous and well-established procedures, offers a clear pathway for researchers to obtain this valuable intermediate. Careful execution of the experimental steps and adherence to safety precautions are essential for a successful outcome. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine (CAS: 404827-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a valuable scaffold for the development of potent and selective kinase inhibitors, among other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this guide elucidates the role of this compound as a building block in the context of targeted therapies, with a specific focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway in cancer progression.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom to the indazole core, as seen in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility is particularly pronounced in the development of targeted cancer therapies, where it has been employed as a foundational structure for inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of the FGFR signaling cascade is implicated in numerous cancers, making it a prime target for therapeutic intervention. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, facilitating its application in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis and biological assays. The available data has been compiled and is presented in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 404827-75-4 | [1] |

| Molecular Formula | C₇H₆FN₃ | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (Assay) | [1] |

Physicochemical Data (Predicted)

| Property | Value | Reference |

| Boiling Point | 325.2 ± 22.0 °C | [2] |

| Density | 1.39 ± 0.1 g/cm³ | [2] |

| Flash Point | 150.5 °C | [2] |

| Refractive Index | 1.643 | [2] |

| Vapor Pressure | 0.000234 mmHg at 25°C | [2] |

| pKa | Not available | |

| LogP | 1.87580 | [2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not consistently available in the public domain. General spectral features for related indazole amines suggest aromatic protons in the range of δ 6.0-8.0 ppm and amine protons that can be broad and exchangeable. |

| ¹³C NMR | Data not consistently available in the public domain. Aromatic carbons would be expected in the range of δ 100-160 ppm. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ = 152.06. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and C-F stretching. |

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles is a well-established area of organic chemistry. A common and effective method for the preparation of this compound involves the cyclization of an appropriately substituted benzonitrile derivative with hydrazine.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, starting from 2-amino-4-fluorobenzonitrile. This pathway involves a diazotization reaction followed by reduction and subsequent cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Starting Material: 4-Fluoro-2-nitrobenzonitrile can serve as a suitable precursor.

Step 1: Reduction of the Nitro Group

-

To a solution of 4-fluoro-2-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer. The solvent is then removed under reduced pressure to yield 2-amino-4-fluorobenzonitrile.

Step 2: Cyclization with Hydrazine

-

Dissolve the 2-amino-4-fluorobenzonitrile in a high-boiling point solvent such as n-butanol or ethylene glycol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (temperature, reaction time, solvent, and purification method) may be necessary to achieve a high yield and purity.

Biological Activity and Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the established role of the 3-aminoindazole scaffold as a "hinge-binding" motif in many kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.

Role as an FGFR Inhibitor Scaffold

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs is a major focus in oncology research.

Derivatives of this compound have been investigated as potent inhibitors of FGFRs. The 3-aminoindazole core provides a rigid framework for the presentation of various substituents that can be tailored to achieve high affinity and selectivity for the target kinase.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that ultimately regulate gene expression and cellular responses.

Caption: The FGFR signaling pathway and its downstream cascades.

Key Experimental Protocols in Drug Discovery

The evaluation of novel compounds derived from this compound often involves a series of in vitro assays to determine their biological activity. Below are detailed protocols for some of the most relevant experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and appropriate controls, including a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression or phosphorylation status of target proteins in a signaling pathway.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI) in the presence of RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its fluorinated indazole core provides a robust platform for the development of potent and selective therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its application in the context of FGFR-targeted therapies. The detailed experimental protocols for key biological assays will serve as a valuable resource for researchers working to advance the development of novel drugs based on this versatile scaffold. Further exploration of the synthetic methodologies and biological applications of this compound and its derivatives holds significant promise for the future of targeted therapeutics.

References

physical and chemical properties of 6-fluoro-1H-indazol-3-amine

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous biologically active molecules. The presence of a fluorine atom at the 6-position and an amine group at the 3-position endows the molecule with unique electronic properties, enhancing its binding affinity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. The fluorine substitution is known to enhance reactivity and selectivity in synthetic reactions.[1]

Core Physical Data

A summary of the key physical and identifying properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [1] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | White solid | [1] |

| CAS Number | 404827-75-4 | [1][3] |

| Purity | ≥95% - 97% | [1][3] |

| InChI Key | JKOGFRGFWFEFNT-UHFFFAOYSA-N | [3] |

| Storage Conditions | 0-8 °C; Keep in dark place, inert atmosphere | [1][3] |

Chemical Reactivity and Structure

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which is crucial for the activity of many kinase inhibitors.[4][5] The amine group at the C-3 position and the fluorine at the C-6 position are key to its utility. The fluorine atom can modulate the acidity of the N-H protons and influence the molecule's interaction with biological targets. The amino group provides a key site for further chemical modifications, allowing for the construction of more complex molecules.[6] Indazole derivatives, in general, are known for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below is a representative synthetic protocol adapted from the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol.[7]

Synthesis of this compound Precursor

A common route to indazole rings involves the cyclization of appropriately substituted benzene precursors. The synthesis of 6-fluoro-1H-indazol-3-ol, a close analog, proceeds from 2-amino-4-fluorobenzoic acid.[7]

Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

-

Suspend 2-amino-4-fluorobenzoic acid (161.2 mmol) in deionized water (250 ml) and concentrated hydrochloric acid (39 ml).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of sodium nitrite (161.2 mmol) in water (30 ml) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 30 minutes after the addition is complete.

Step 2: Sulfite Addition and Cyclization

-

Add a solution of sodium sulfite (400 mmol) in water (250 ml) to the reaction mixture.

-

Continue stirring for 2 hours.

-

Add concentrated hydrochloric acid (30 ml) and heat the mixture to reflux for 9 hours.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 5.5 using a sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with deionized water and dry to yield the product.

This protocol yields 6-fluoro-1H-indazol-3-ol, which can serve as a starting material for the synthesis of this compound through subsequent chemical transformations.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications.

-

Pharmaceutical Development : It is a key building block in the synthesis of pharmaceuticals, particularly for developing treatments for cancer and neurological disorders.[1] Indazole derivatives are foundational to several marketed anticancer drugs.[4][5]

-

Biochemical Research : The compound is used in studies to investigate the mechanisms of enzymes and receptors, which aids in identifying new therapeutic targets.[1]

-

Agrochemicals : It serves as an intermediate in the synthesis of new agrochemicals.[1]

-

Material Science : It can be incorporated into polymers to improve thermal stability and mechanical strength.[1]

Visualized Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams visualize a general synthesis workflow and its application as a building block in drug development.

Caption: General synthetic route to this compound.

Caption: Role as a key intermediate in targeted therapy development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 404827-75-4 [sigmaaldrich.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-Fluoro-1H-indazol-3-ol | 862274-39-3 [chemicalbook.com]

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Molecular Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazol-3-amine, a key heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside representative spectroscopic data for its characterization. Furthermore, the role of the this compound scaffold as a potent kinase inhibitor is explored, with a focus on its interaction with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway in cancer progression.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a bicyclic indazole core, consisting of a fused benzene and pyrazole ring system. A fluorine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 3-position of the pyrazole ring.

IUPAC Name: this compound

Molecular Formula: C₇H₆FN₃

Molecular Weight: 151.14 g/mol

CAS Number: 404827-75-4

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 404827-75-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆FN₃ | --INVALID-LINK-- |

| Molecular Weight | 151.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 139-141 °C (for a related derivative) | [1] |

| Boiling Point | Not available | N/A |

| ¹H NMR (DMSO-d₆, 400 MHz) | Representative Data: δ 11.8 (br s, 1H, NH), 7.6-7.0 (m, 3H, Ar-H), 5.5 (br s, 2H, NH₂) | Based on similar indazole structures |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Representative Data: δ 162 (d, J=240 Hz, C-F), 148 (C-NH₂), 141 (d, J=13 Hz), 123 (d, J=11 Hz), 115, 113 (d, J=25 Hz), 97 (d, J=27 Hz) | Based on similar indazole structures[1] |

| IR (KBr, cm⁻¹) | Representative Data: 3400-3200 (N-H stretch), 1630 (N-H bend), 1590, 1480 (aromatic C=C stretch), 1250 (C-F stretch) | Based on spectroscopic data of related compounds[1] |

| Mass Spectrometry (ESI-MS) | m/z 152.06 [M+H]⁺ | Calculated |

Synthesis of this compound

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and efficient method for the preparation of this compound involves the reaction of a suitably substituted ortho-fluorobenzonitrile with hydrazine hydrate. The proposed synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2,4-Difluorobenzonitrile

-

Hydrazine hydrate (80% solution in water)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1 equivalent) in n-butanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Biological Significance: A Scaffold for Kinase Inhibitors

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. The fluorine substitution at the 6-position can enhance metabolic stability and binding affinity. Derivatives of this compound have been investigated as potent inhibitors of several kinases involved in cancer cell proliferation and survival.

One of the key signaling pathways targeted by these inhibitors is the Fibroblast Growth Factor Receptor (FGFR) pathway. Aberrant activation of the FGFR pathway is implicated in various cancers, leading to increased cell proliferation, survival, migration, and angiogenesis.

FGFR Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by this compound-based inhibitors.

Caption: Simplified FGFR signaling pathway and inhibition.

As depicted, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers a downstream signaling cascade involving the RAS/MAPK and PI3K/AKT pathways, ultimately leading to changes in gene expression that promote cancer cell growth and survival.[2][3][4] this compound derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and blocking its signaling activity.

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the amenability of the indazole core to further functionalization make it an attractive scaffold for medicinal chemists. The demonstrated potential of its derivatives as potent kinase inhibitors, particularly targeting the FGFR pathway, highlights its importance in the ongoing development of targeted cancer therapies. This technical guide serves as a foundational resource for researchers in the field, providing essential information to facilitate further investigation and application of this promising molecule.

References

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity and Therapeutic Potential of Fluorinated Indazoles

The strategic incorporation of fluorine atoms into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its versatile biological activities including anticancer, anti-inflammatory, and antiviral effects.[3][4] The fusion of these two powerful motifs—fluorination and the indazole core—has given rise to a burgeoning class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of fluorinated indazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: A Dominant Therapeutic Application

Fluorinated indazole derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. The introduction of fluorine can significantly enhance potency and selectivity, making these compounds attractive candidates for oncology drug development.

Kinase Inhibition: A Primary Mechanism of Action

A significant portion of the anticancer activity of fluorinated indazoles stems from their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is implicated in various cancers.[5] Several fluorinated indazole derivatives have emerged as potent FGFR inhibitors. For instance, a series of 1H-indazole derivatives featuring a 2,6-difluoro-3-methoxyphenyl group exhibited impressive enzymatic and antiproliferative activities. Compound 100 (structure not shown) demonstrated IC50 values of less than 4.1 nM and 2.0 ± 0.8 nM against FGFR1 and FGFR2, respectively.[3] This compound also showed potent antiproliferative effects in KG1 and SNU16 cell lines with IC50 values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 playing a central role. A recently designed fluorinated indazole derivative, compound 30 , was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM.[6] This compound demonstrated significant anti-angiogenic properties in Human Umbilical Vein Endothelial Cell (HUVEC) models and suppressed tumor angiogenesis in a zebrafish model.[6]

Other Kinase Targets: Fluorinated indazoles have shown inhibitory activity against a spectrum of other kinases.

-

Rho-associated kinase (ROCK1): The position of fluorine substitution on the indazole ring has a profound impact on activity. A 6-fluoroindazole derivative (52 ) displayed a remarkable ROCK1 inhibitory potency with an IC50 of 14 nM, a significant enhancement compared to its 4-fluoro counterpart (51 ), which had an IC50 of 2500 nM.[1][2] The 6-fluoro derivative also exhibited a dramatic increase in oral bioavailability (61%).[1][2]

-

Pim Kinases: A 1H-indazole derivative (82a ) with a 2,6-difluorophenyl moiety was a potent pan-Pim kinase inhibitor, with IC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively.[3]

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor with an IC50 of 12 nM, features a 3-aminoindazole core and fluorine substitution on a peripheral phenyl ring.[3]

The following diagram illustrates a simplified signaling pathway involving FGFR, a key target for some fluorinated indazole derivatives.

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, fluorinated indazoles can induce apoptosis and inhibit cell migration and invasion. One study identified compound 2f as a potent growth inhibitor in several cancer cell lines (IC50 = 0.23–1.15 μM).[7][8] In the 4T1 breast cancer cell line, 2f induced apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[7][8] It also decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.[7][8] Furthermore, 2f disrupted cell migration and invasion, processes critical for metastasis.[7][9]

The general workflow for evaluating the anticancer activity of these compounds is depicted below.

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The following tables summarize the quantitative biological data for representative fluorinated indazole derivatives.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 100 | FGFR1 | < 4.1 | [3] |

| 100 | FGFR2 | 2.0 ± 0.8 | [3] |

| 30 | VEGFR-2 | 1.24 | [6] |

| 51 | ROCK1 | 2500 | [1][2] |

| 52 | ROCK1 | 14 | [1][2] |

| 82a | Pim-1 | 0.4 | [3] |

| 82a | Pim-2 | 1.1 | [3] |

| 82a | Pim-3 | 0.4 | [3] |

| Entrectinib (127) | ALK | 12 | [3] |

Table 2: Antiproliferative Activity of Fluorinated Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 100 | KG1 (leukemia) | 0.0253 ± 0.0046 | [3] |

| 100 | SNU16 (gastric) | 0.0774 ± 0.0062 | [3] |

| 2f | 4T1 (breast) | 0.23 - 1.15 (range) | [7] |

| 34b | A549 (lung) | 0.8 | [10] |

| 16c | HuH7 (liver) | 1.1 | [10] |

| 16c | HepG2 (liver) | 0.4 | [10] |

| 6o | K562 (leukemia) | 5.15 | [11] |

Other Notable Biological Activities

While anticancer applications are prominent, fluorinated indazoles exhibit a range of other important biological effects.

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms involved in both physiological and pathological processes. A study of 4,5,6,7-tetrafluoroindazoles revealed that compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83%.[12] Notably, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) was a selective NOS-II inhibitor, inhibiting its activity by 80% with no effect on NOS-I.[12][13] This highlights the potential of fluorination to confer isoform selectivity.

Antiviral Activity

The incorporation of fluorine has also proven beneficial in the development of antiviral agents. A series of fluorinated indazole derivatives demonstrated potent anti-HIV-1 activity.[1] For example, certain fluorinated indole derivatives, structurally related to indazoles, showed extraordinary antiviral activity with EC50 values in the picomolar range.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of these compounds. Below are generalized protocols for key assays based on published literature.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the fluorinated indazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[11]

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

In Vitro Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.

-

Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The fluorinated indazole derivative at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specified time at room temperature or 30°C.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).

-

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Cell Lysis: Cancer cells are treated with the test compound for a specified duration, after which they are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[7]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).[7]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged.[7] Protein levels are often quantified relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The strategic application of fluorine to the indazole scaffold has proven to be a highly effective strategy in the development of potent and selective therapeutic agents. Fluorinated indazole derivatives have demonstrated remarkable efficacy as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression and angiogenesis. The versatility of this chemical class is further evidenced by its promising activity as NOS inhibitors and antiviral agents. The quantitative data and structure-activity relationships (SAR) discussed herein provide a solid foundation for the rational design of next-generation fluorinated indazoles.[5][14] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel biological targets, and advancing the most promising candidates into clinical development. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs, particularly in oncology.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

The Strategic Role of Fluorine in Enhancing the Bioactivity of Indazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds and clinically approved drugs. Its versatility allows for a wide range of chemical modifications to modulate pharmacological properties. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy to enhance the bioactivity, metabolic stability, and pharmacokinetic profile of indazole-based drug candidates. This technical guide provides an in-depth exploration of the role of fluorine in the bioactivity of indazole compounds, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), present quantitative data, detail experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows.

The Physicochemical Impact of Fluorine Integration

The unique physicochemical properties of the carbon-fluorine (C-F) bond are central to its strategic use in drug design. The high electronegativity of fluorine, second only to oxygen, and its relatively small van der Waals radius (1.47 Å, similar to a hydrogen atom at 1.20 Å) allow for its introduction with minimal steric hindrance.[1] Key effects of fluorination on molecular properties include:

-

Increased Lipophilicity: Fluorine substitution often enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.[1]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions, leading to enhanced binding affinity and potency.[1]

Structure-Activity Relationship (SAR) and Quantitative Bioactivity Data

The strategic placement of fluorine atoms on the indazole scaffold can dramatically influence the biological activity of the resulting compounds. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the potency of indazole derivatives against several key biological targets.

Table 1: Inhibition of Rho Kinase (ROCK1)

| Compound ID | Structure | Fluorine Position | ROCK1 IC50 (nM) | Fold Improvement (vs. Non-fluorinated) | Reference |

| 51 | Indazole derivative | C4 | 2500 | - | [2] |

| 52 | 6-Fluoroindazole derivative | C6 | 14 | ~178 | [2] |

| 53a | 6-Fluoroindazole derivative | C6 | 7 | ~357 | [2] |

| 53b | 6-Fluoroindazole derivative | C6 | 6 | ~417 | [2] |

As demonstrated in Table 1, the introduction of a fluorine atom at the C6 position of the indazole ring leads to a remarkable increase in ROCK1 inhibitory potency, with up to a 417-fold improvement compared to the C4-fluorinated analogue.[2]

Table 2: Inhibition of Reverse Transcriptase (HIV-1)

| Compound ID | Structure | Fluorine Position | Reverse Transcriptase IC50 (nM) | Fold Improvement (vs. Non-fluorinated) | Reference |

| 16 | Non-fluorinated indazole derivative | - | 332 | - | [2] |

| 17a | 5-Fluoroindazole derivative | C5 | 50 | ~7 | [2] |

| 17b | 5-Fluoroindazole derivative | C5 | 25 | ~13 | [2] |

Table 2 illustrates that the presence of a fluorine atom at the C5 position of the indazole core significantly enhances the inhibition of HIV-1 reverse transcriptase, with a 7- to 13-fold increase in potency compared to the non-fluorinated parent compound.[2]

Table 3: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

| Compound ID | Structure | Fluorine Substitution | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Reference |

| 98 | 1H-indazol-3-amine derivative | None | 15.0 | - | [3] |

| 100 | 1H-indazol-3-amine derivative | 2,6-difluoro-3-methoxyphenyl | < 4.1 | 2.0 ± 0.8 | [3] |

The data in Table 3 shows that the incorporation of a 2,6-difluoro-3-methoxyphenyl group into an indazole scaffold results in a highly potent FGFR inhibitor, with nanomolar activity against both FGFR1 and FGFR2.[3]

Table 4: Inhibition of F1F0-ATPase and Cytotoxicity in Ramos Cells

| Compound Class | Fluorine Position | F1F0-ATPase IC50 (µM) | Ramos Cell Cytotoxicity EC50 (µM) | Reference |

| Monofluorinated 3-guanidyl-indazoles | Various | < 5 | < 5 | [2] |

As shown in Table 4, monofluorinated 3-guanidyl-indazole derivatives demonstrate potent inhibition of F1F0-ATPase and significant cytotoxicity against Ramos B-lymphocyte cells, with IC50 and EC50 values in the low micromolar range.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indazole compounds.

Rho Kinase (ROCK1) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the inhibition of ROCK1 kinase activity.

Materials:

-

Recombinant human ROCK1 enzyme

-

ROCKtide substrate peptide

-

ATP

-

Test compounds (fluorinated indazoles)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

-

Add 2.5 µL of a 2x ROCK1 enzyme/ROCKtide substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

FGFR Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibition of FGFR phosphorylation in a cellular context.

Materials:

-

Cancer cell line with known FGFR amplification (e.g., SNU-16)

-

Cell culture medium and supplements

-

Test compounds (fluorinated indazoles)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total FGFR to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of FGFR phosphorylation.

F1F0-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This protocol details a method to measure the inhibition of F1F0-ATPase activity.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Test compounds (fluorinated indazoles)

-

Assay buffer (100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA)

-

ATP

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Sample Addition: Add the mitochondrial preparation to the cuvette.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each compound concentration and determine the IC50 values.

Competitive Estrogen Receptor (ER) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.

Materials:

-

Rat uterine cytosol containing ER

-

[3H]-Estradiol (radiolabeled ligand)

-

Unlabeled estradiol (competitor)

-

Test compounds (fluorinated indazoles)

-

Assay buffer (TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation counter

Procedure:

-

Assay Setup: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

-

Quantification: Elute the bound [3H]-estradiol from the HAP pellets and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-estradiol against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [3H]-estradiol.

Visualizations: Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Fluorinated indazoles have been shown to be potent inhibitors of ROCK1.

Caption: The ROCK signaling pathway and the inhibitory action of fluorinated indazoles.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is critical for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers.

Caption: The FGFR signaling cascade and its inhibition by fluorinated indazoles.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay used to evaluate the potency of fluorinated indazole compounds.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The incorporation of fluorine into the indazole scaffold is a highly effective and widely utilized strategy in modern drug discovery. As demonstrated by the extensive quantitative data, fluorination can lead to dramatic improvements in biological potency across a range of therapeutic targets. This enhancement is attributed to the unique physicochemical properties of fluorine, which favorably impact metabolic stability, lipophilicity, and target binding interactions. The detailed experimental protocols provided in this guide offer a practical resource for researchers to evaluate the bioactivity of novel fluorinated indazole compounds. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanism of action and the practical aspects of their investigation. As the field of medicinal chemistry continues to advance, the rational design and synthesis of novel fluorinated indazoles hold significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Fluoro-1H-indazol-3-amine has emerged as a pivotal building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its unique structural and electronic properties, conferred by the fluorine substitution on the indazole core, make it a highly sought-after scaffold for developing novel therapeutics targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, derivatization, and application in the development of kinase inhibitors, with a focus on its role in targeting key signaling pathways.

Physicochemical Properties

The this compound core possesses a distinct set of physicochemical properties that contribute to its utility in drug discovery. The fluorine atom at the 6-position enhances metabolic stability and can modulate the pKa of the molecule, influencing its binding affinity and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FN₃ | [1](2) |

| Molecular Weight | 151.14 g/mol | [1](2) |

| Appearance | White solid | [1](2) |

| Storage Conditions | 0-8 °C | [1](2) |

Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization as a building block. A common and efficient method involves the cyclization of a substituted benzonitrile derivative.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-fluorobenzonitrile

This protocol outlines a typical procedure for the synthesis of the title compound.

Materials:

-

2-Amino-5-fluorobenzonitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of this compound: A Gateway to Kinase Inhibitors

The 3-amino group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation are powerful tools for introducing aryl and heteroaryl substituents at this position. These reactions are instrumental in creating the core structures of many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the title compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq).

-

Add the base (2.0 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-aryl-6-fluoro-1H-indazol-3-amine derivative.

This compound in Kinase Inhibitor Design

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The 3-amino group and the adjacent nitrogen atom of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 6-fluoro substituent can further enhance binding affinity through favorable interactions within the ATP-binding pocket and improve the overall drug-like properties of the molecule.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors incorporating the this compound scaffold have been developed.

Quantitative Data: FGFR Inhibitory Activity

| Compound ID | Modification on 3-amino group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Reference |

| Derivative A | 2,6-difluoro-3-methoxyphenyl | < 4.1 | 2.0 | [3](4) |

| Derivative B | 3-methoxyphenyl | 15.0 | - | [5](5) |

| Derivative C | N-ethylpiperazine containing moiety | 2.9 | - | [5](5) |

Targeting Receptor-Interacting Protein 2 (RIP2) Kinase

RIP2 kinase is a key mediator in the NOD-like receptor signaling pathway, playing a crucial role in the innate immune response and inflammation. Dysregulation of RIP2 signaling is associated with inflammatory diseases. GSK583, a potent and selective RIP2 inhibitor, features the this compound scaffold.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 6-fluoro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its discovery and initial synthetic routes. Detailed experimental protocols, quantitative data, and relevant biological context are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its discovery is intrinsically linked to the quest for potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

Discovery

The discovery of this compound is not attributed to a single seminal publication but rather evolved from the broader exploration of substituted indazoles as kinase inhibitors. The synthesis of analogous 3-aminoindazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, from corresponding benzonitriles and hydrazine laid the groundwork for its preparation. The recognition of the 3-aminoindazole moiety as an effective hinge-binding fragment in kinases fueled the synthesis of a variety of substituted analogues, including the 6-fluoro derivative, to explore the structure-activity relationships (SAR) in kinase inhibitor design.

Synthetic Pathway

The most common and practical synthesis of this compound involves the cyclization of a substituted benzonitrile with hydrazine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocol is a representative method for the synthesis of this compound based on analogous preparations.

Synthesis of this compound from 2,4-Difluorobenzonitrile

-

Materials:

-

2,4-Difluorobenzonitrile

-